molecular formula C23H18BrN3O3S B12016004 N-(4-bromophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

N-(4-bromophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

Cat. No.: B12016004
M. Wt: 496.4 g/mol
InChI Key: LVSZGUPJCGHBQN-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide is a complex organic compound that features a quinazolinone core, a bromophenyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Bromophenyl Group: This step often involves the bromination of aniline derivatives followed by coupling reactions.

    Attachment of the Methoxyphenyl Group: This can be done through nucleophilic substitution reactions where a methoxyphenyl halide reacts with an amine group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to dihydroquinazoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce a variety of functional groups onto the bromophenyl ring.

Scientific Research Applications

N-(4-bromophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.

    Material Science: The compound’s unique structural features make it a candidate for use in organic semiconductors and other advanced materials.

    Biological Studies: It is used in research to understand its interactions with various biological targets, including proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Signal Transduction Pathways: It may interfere with signal transduction pathways by modulating the activity of key proteins involved in these processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-1-(4-methoxyphenyl)methanimine
  • N-(4-bromophenyl)-4-methoxybenzylamine
  • N-(4-bromophenyl)-3-(4-methoxyphenyl)-3-oxopropanamide

Uniqueness

What sets N-(4-bromophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide apart is its unique combination of a quinazolinone core with both bromophenyl and methoxyphenyl groups. This structural arrangement provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H18BrN3O3S

Molecular Weight

496.4 g/mol

IUPAC Name

N-(4-bromophenyl)-2-[3-(4-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide

InChI

InChI=1S/C23H18BrN3O3S/c1-30-18-12-10-17(11-13-18)27-22(29)19-4-2-3-5-20(19)26-23(27)31-14-21(28)25-16-8-6-15(24)7-9-16/h2-13H,14H2,1H3,(H,25,28)

InChI Key

LVSZGUPJCGHBQN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)Br

Origin of Product

United States

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